4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine
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Overview
Description
4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a 5-methylthiophen-2-yl group
Preparation Methods
The synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the 5-methylthiophen-2-yl group. One common method involves the reaction of a suitable pyrrolidine precursor with a thiophene derivative under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity suggests it could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and the thiophene group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target molecules. These interactions can influence biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
4-(5-Methylthiophen-2-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives and thiophene-containing compounds. Similar compounds include:
Pyrrolidine-2-one: Known for its biological activity and use in drug development.
Properties
Molecular Formula |
C9H14N2S |
---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N2S/c1-6-2-3-9(12-6)7-4-11-5-8(7)10/h2-3,7-8,11H,4-5,10H2,1H3 |
InChI Key |
DQVNTNGSIGWWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2N |
Origin of Product |
United States |
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